

Applications of Ethyl 5-hydroxydecanoate in Flavor Chemistry Research

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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

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Introduction

Ethyl 5-hydroxydecanoate is a flavor and fragrance compound recognized for its characteristic sweet, fatty, and peach-like aroma. As a Generally Recognized as Safe (GRAS) substance, it is utilized in the food and beverage industry to impart or modify flavor profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the flavor chemistry of **Ethyl 5-hydroxydecanoate**. It covers its synthesis, analytical quantification, sensory evaluation, and potential biochemical pathways related to its formation.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **Ethyl 5-hydroxydecanoate** is presented in Table 1. This data is essential for its handling, analysis, and application in flavor research.

Table 1: Chemical and Physical Properties of **Ethyl 5-hydroxydecanoate**

Property	Value	Reference
IUPAC Name	ethyl 5-hydroxydecanoate	[1]
Synonyms	5-Hydroxydecanoic acid ethyl ester, FEMA 4444	[2]
CAS Number	75587-06-3	[2]
Molecular Formula	C ₁₂ H ₂₄ O ₃	[2]
Molecular Weight	216.32 g/mol	[2]
Appearance	Colorless clear liquid	[1]
Odor Profile	Sweet, fatty, peach-like	
Boiling Point	281 °C	[3]
Density	0.954 g/cm ³	[3]
Solubility	Very slightly soluble in water; Soluble in ethanol	[1]

Applications in Flavor Chemistry

Ethyl 5-hydroxydecanoate is primarily used as a flavoring agent in a variety of food and beverage products. Its fruity and fatty notes make it suitable for applications in confectionery, baked goods, and both alcoholic and non-alcoholic beverages. While it is often added to products, it has also been reported to occur naturally in red raspberries.[4][5]

Table 2: Recommended Usage Levels of **Ethyl 5-hydroxydecanoate** in Food and Beverages

Product Category	Average Usual (ppm)	Average Maximum (ppm)
Non-alcoholic beverages	1.0	10.0
Alcoholic beverages	1.0	10.0
Chewing gum	5.0	50.0
Hard candy	5.0	50.0

Data sourced from The Good Scents Company.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-hydroxydecanoate from δ -Decalactone

This protocol describes a general method for the synthesis of **Ethyl 5-hydroxydecanoate** through the ethanolysis of δ -decalactone.

Materials:

- δ -Decalactone
- Anhydrous ethanol
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware

Procedure:

- In a round-bottom flask, dissolve δ -decalactone in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

- Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain crude **Ethyl 5-hydroxydecanoate**.
- Purify the product by vacuum distillation.

Protocol 2: Quantification of Ethyl 5-hydroxydecanoate in Alcoholic Beverages by GC-MS

This protocol outlines a general method for the extraction and quantification of **Ethyl 5-hydroxydecanoate** from a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).^{[6][7]}

Materials:

- Wine sample
- Internal standard (e.g., ethyl heptanoate)
- Dichloromethane (DCM)
- Sodium chloride
- Anhydrous sodium sulfate
- Centrifuge tubes

- Vortex mixer
- Centrifuge
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.
 - Add a known concentration of the internal standard.
 - Saturate the sample with sodium chloride to improve extraction efficiency.
- Liquid-Liquid Extraction:
 - Add 2 mL of dichloromethane to the centrifuge tube.
 - Vortex the mixture for 2 minutes to ensure thorough extraction.
 - Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Sample Analysis:
 - Carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
 - Inject 1 μ L of the dried extract into the GC-MS.
- GC-MS Conditions (Example):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 40 °C for 2 minutes, ramp to 240 °C at 5 °C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantification. Select characteristic ions for **Ethyl 5-hydroxydecanoate** and the internal standard.
- Quantification:
 - Prepare a calibration curve using standard solutions of **Ethyl 5-hydroxydecanoate** of known concentrations.
 - Calculate the concentration of **Ethyl 5-hydroxydecanoate** in the sample based on the peak area ratio to the internal standard and the calibration curve.

Protocol 3: Sensory Evaluation - Flavor Threshold Determination

This protocol describes the determination of the recognition threshold of **Ethyl 5-hydroxydecanoate** in water using the triangle test method.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **Ethyl 5-hydroxydecanoate**
- Deionized, odorless, and tasteless water
- Series of dilutions of **Ethyl 5-hydroxydecanoate** in water
- Sensory evaluation booths
- Coded tasting glasses
- Palate cleansers (e.g., unsalted crackers, still water)

Procedure:

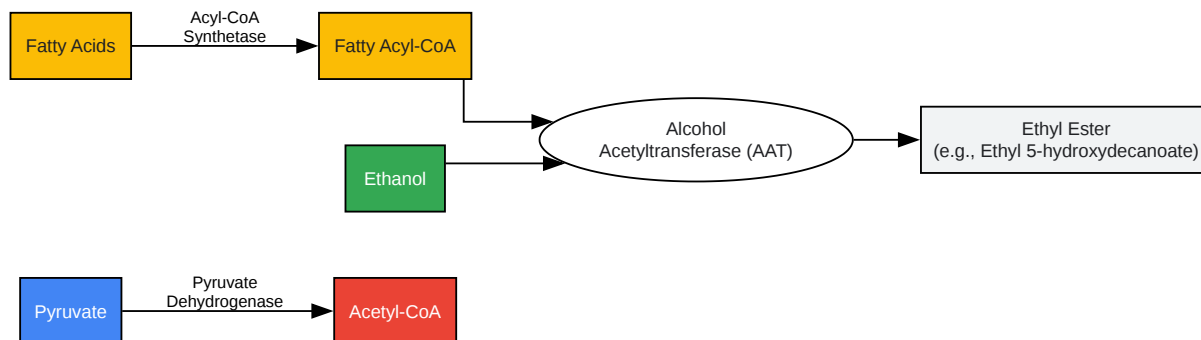
- Panelist Selection and Training:
 - Select a panel of at least 15-20 individuals.

- Train the panelists to recognize the characteristic aroma and taste of **Ethyl 5-hydroxydecanoate**.
- Sample Preparation:
 - Prepare a series of increasing concentrations of **Ethyl 5-hydroxydecanoate** in water. The concentration range should span the expected threshold.
- Triangle Test:
 - For each concentration level, present three samples to each panelist: two are identical (blanks - water only) and one is the diluted **Ethyl 5-hydroxydecanoate** solution.
 - The samples should be presented in a randomized order and coded with three-digit numbers.
 - Instruct the panelists to identify the "odd" sample.
- Data Analysis:
 - The recognition threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
 - Analyze the results using statistical tables for triangle tests to determine the significance level.

Visualizations

Biochemical Pathway of Ester Formation

The formation of ethyl esters in yeast, such as *Saccharomyces cerevisiae*, is a key process in the development of flavor in fermented beverages. The general pathway involves the enzymatic condensation of an alcohol (ethanol) with an acyl-CoA molecule, catalyzed by alcohol acetyltransferases (AATs).

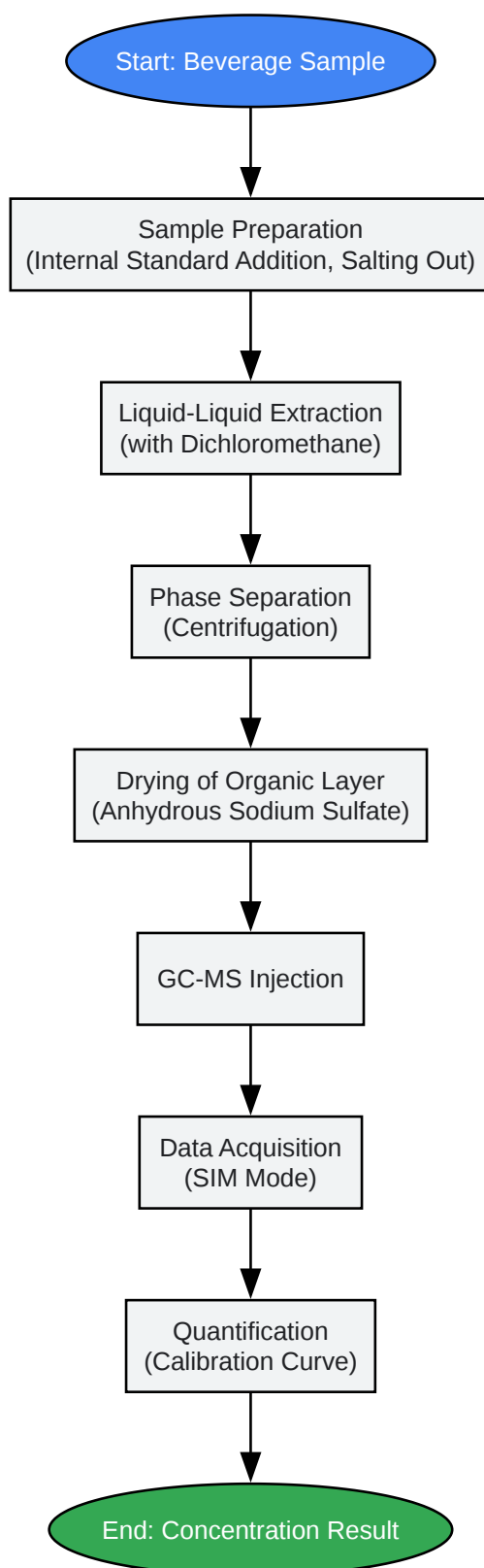


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Caption: General biochemical pathway for ethyl ester formation in yeast.

Experimental Workflow for GC-MS Quantification

The following diagram illustrates the workflow for the quantitative analysis of **Ethyl 5-hydroxydecanoate** in a beverage sample.

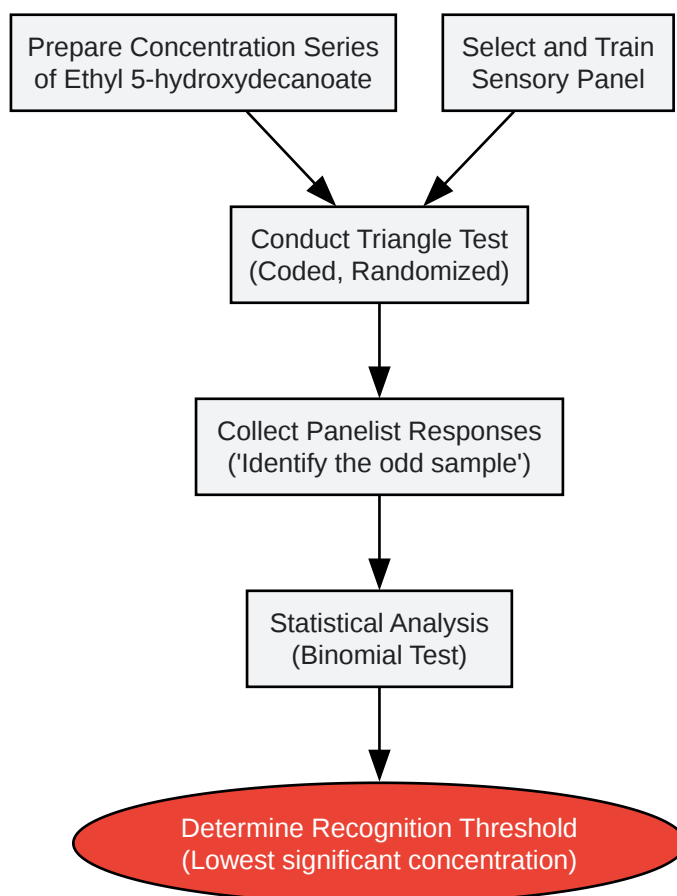


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Caption: Workflow for the quantification of **Ethyl 5-hydroxydecanoate** by GC-MS.

Logical Relationship for Sensory Threshold Determination

The determination of a sensory threshold involves a logical progression from sample preparation to statistical analysis of panelist responses.



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Caption: Logical workflow for sensory threshold determination.

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